Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Description
Methyl 4-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Research has highlighted the synthesis of polysubstituted pyridine derivatives, including compounds with furan-2-yl and pyridazin-3-yl motifs, for their potential agricultural bioactivity. For instance, novel compounds were designed and synthesized with the intention of finding new agents with fungicidal and herbicidal activities. Preliminary assays indicated that specific synthesized compounds possess certain levels of these activities, suggesting their potential utility in agricultural applications (Li Zheng & W. Su, 2005).
Anti-inflammatory Evaluation and Docking Studies
Another study focused on the synthesis of novel derivatives featuring benzo[b]furan-2-ylmethyl and methyl-pyridazin-3(2H)-one moieties, which were evaluated for anti-inflammatory activity in vivo. Compounds demonstrated promising activity in a carrageenan-induced rat paw edema model, with molecular docking studies suggesting good binding affinity with COX-2, a key enzyme involved in inflammation. This research underscores the potential of such compounds in the development of new anti-inflammatory drugs (Youness Boukharsa et al., 2018).
Electrophilic Substitution Reactions and Synthesis
Further studies have examined the reactivity of compounds containing the furan-2-yl group, investigating electrophilic substitution reactions and synthesis processes to create complex molecules with potential utility in various chemical domains. These studies not only expand the understanding of the chemical behavior of these compounds but also open up new pathways for synthesizing molecules with desired properties (M. Elchaninov & A. Aleksandrov, 2018).
Novel Synthesis Approaches and Molecular Structures
Innovative synthesis approaches have been developed to create new molecules with complex structures, including those with pyridazine analogs that exhibit significant pharmaceutical importance. Such research not only contributes to the medicinal chemistry field by providing new compounds for evaluation but also enhances the toolkit available for drug discovery and development (Hamdi Hamid Sallam et al., 2021).
Properties
IUPAC Name |
methyl 4-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-24-18(23)12-4-6-13(7-5-12)19-16(22)11-26-17-9-8-14(20-21-17)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYAPDHJAOHJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.